molecular formula C12H9F3N2O2 B6442249 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one CAS No. 2548983-96-4

1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one

Cat. No.: B6442249
CAS No.: 2548983-96-4
M. Wt: 270.21 g/mol
InChI Key: CPACKGGOTNYBMC-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group at position 1 and a 3-(trifluoromethyl)phenoxy moiety at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in bioactive molecules . Its synthesis involves reacting hydrazine hydrate with intermediates derived from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, followed by substitution reactions to introduce the phenoxy group .

Properties

IUPAC Name

1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-6-5-16-10(11(17)18)19-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPACKGGOTNYBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which can be synthesized via electrophilic aromatic substitution of benzene with trifluoromethyl iodide in the presence of a catalyst such as aluminum chloride.

    Nucleophilic Substitution: The phenol is then reacted with 1-chloro-3-methyl-1,2-dihydropyrazin-2-one under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy ring, particularly at positions ortho or para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, potentially leading to inhibition or modulation of enzymatic activity or receptor signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key distinctions and similarities between the target compound and structurally related pyrazine/pyrazinone derivatives.

Compound Name Molecular Formula Key Substituents Synthesis Route Application
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one C₁₂H₁₀F₃N₃O₂ 1-methyl, 3-(trifluoromethylphenoxy) Hydrazine hydrate reaction with intermediates; substitution for phenoxy group Not explicitly stated
2-Methoxy-3-(1-methylpropyl) pyrazine C₉H₁₄N₂O 2-methoxy, 3-(1-methylpropyl) Not detailed in evidence; likely alkylation or condensation Artificial flavoring agent
Sorafenib Tosylate C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S Urea linker, tosylate counterion, pyridinecarboxamide Multi-step synthesis involving ureido and phenoxy linkages Anticancer (tyrosine kinase inhibitor)
N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide C₁₁H₁₇N₃O₃S Pyrrolopyrazinone core, methanesulfonamide Reaction of aminoethyl intermediate with methanesulfonyl chloride Not explicitly stated

Key Observations:

Structural Variations: The target compound’s pyrazinone core differentiates it from 2-methoxy-3-(1-methylpropyl) pyrazine (pyrazine ring) and Sorafenib (pyridinecarboxamide). The pyrrolopyrazinone core in shares a fused-ring system but lacks the trifluoromethylphenoxy group. Substituent roles: The trifluoromethylphenoxy group in the target compound likely enhances binding affinity and bioavailability, similar to Sorafenib’s trifluoromethylphenylurea moiety .

Synthetic Strategies: The target compound and Sorafenib both rely on substitution reactions for functionalization (phenoxy in the former, ureido in the latter) . Methanesulfonamide introduction in contrasts with the target compound’s reliance on hydrazine-based intermediates.

The target compound’s lack of explicit application data suggests it may be a research intermediate or novel candidate requiring further study.

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